Bisoprolol (hemifumarate)
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Overview
Description
Bisoprolol (hemifumarate) is a cardioselective beta-1 adrenergic receptor blocker used primarily in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure . It is known for its high selectivity towards beta-1 receptors, which are predominantly found in the heart, making it effective in reducing heart rate and myocardial contractility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bisoprolol (hemifumarate) involves a multi-step process. One common method includes the transesterification of racemic chlorohydrin, 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol, catalyzed by lipase B from Candida antarctica. This reaction yields the R-chlorohydrin in high enantiomeric purity. The R-chlorohydrin is then reacted with isopropylamine in methanol to produce (S)-bisoprolol. Finally, the (S)-bisoprolol is reacted with fumaric acid to form (S)-bisoprolol hemifumarate .
Industrial Production Methods: Industrial production of bisoprolol (hemifumarate) typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving chiral chromatography to ensure the enantiomeric purity of the final product .
Types of Reactions:
Oxidation: Bisoprolol can undergo oxidation reactions, particularly at the secondary alcohol group, forming corresponding ketones.
Reduction: Reduction reactions can convert the ketone back to the alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorohydrin stage of synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like isopropylamine are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones.
Reduction: Regeneration of the alcohol.
Substitution: Formation of bisoprolol from chlorohydrin.
Scientific Research Applications
Chemistry: Bisoprolol (hemifumarate) is used as a model compound in the study of beta-blockers and their synthesis. It is also used in the development of new synthetic methodologies and chiral separation techniques .
Biology: In biological research, bisoprolol is used to study the effects of beta-1 adrenergic receptor blockade on cardiac function and blood pressure regulation .
Medicine: Clinically, bisoprolol is used to manage hypertension, angina pectoris, and heart failure. It is also used in the prevention of cardiovascular events following a heart attack .
Industry: In the pharmaceutical industry, bisoprolol (hemifumarate) is used in the formulation of various dosage forms, including tablets and extended-release formulations .
Mechanism of Action
Bisoprolol (hemifumarate) exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to a decrease in heart rate, myocardial contractility, and cardiac output, ultimately reducing blood pressure and oxygen demand of the heart . The molecular targets include beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparison with Similar Compounds
Atenolol: Another beta-1 selective blocker used for similar indications.
Metoprolol: A beta-1 selective blocker with a similar mechanism of action.
Nebivolol: A beta-1 selective blocker with additional vasodilatory properties due to nitric oxide release.
Comparison: Bisoprolol is unique in its high selectivity for beta-1 receptors, which reduces the risk of bronchoconstriction and other side effects associated with non-selective beta-blockers. Compared to nebivolol, bisoprolol lacks the vasodilatory properties but is equally effective in managing cardiovascular conditions .
Properties
Molecular Formula |
C23H39NO8 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;methane;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C18H31NO4.C4H4O4.CH4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8;/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8);1H4/b;2-1+; |
InChI Key |
UWNAFIQLILKMCZ-JITBQSAISA-N |
Isomeric SMILES |
C.CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C.CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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